molecular formula C8H12F3NO3 B3105211 2-Azaspiro[3.3]heptan-6-ol trifluoroacetate CAS No. 1523571-02-9

2-Azaspiro[3.3]heptan-6-ol trifluoroacetate

Cat. No.: B3105211
CAS No.: 1523571-02-9
M. Wt: 227.18
InChI Key: ULXPFAANANHXGY-UHFFFAOYSA-N
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Description

Structural Significance of Azaspiro[3.3]heptane Scaffolds

Azaspiro[3.3]heptane derivatives, such as 2-azaspiro[3.3]heptan-6-ol trifluoroacetate, feature a unique bicyclic framework where two three-membered rings share a single nitrogen atom. This architecture imposes significant conformational constraints, which are advantageous in medicinal chemistry for preorganizing pharmacophores into bioactive conformations. The spirocyclic system reduces rotational freedom, thereby enhancing binding affinity and selectivity for target proteins.

The trifluoroacetate salt form improves solubility and crystallinity, critical for formulation and pharmacokinetic optimization. For example, the parent compound tert-butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate (CAS RN: 1147557-97-8) exhibits a molecular weight of 213.28 g/mol, a melting point of 131°C, and stability under refrigerated, inert conditions. These properties are summarized in Table 1.

Table 1. Physicochemical Properties of Azaspiro[3.3]heptane Derivatives

Property Value Source
Molecular Formula C₁₁H₁₉NO₃
Molecular Weight 213.28 g/mol
Melting Point 129–133°C
Storage Conditions 0–10°C, inert atmosphere
Purity (GC) >98%

Synthetic routes to related spirocycles often involve cyclization strategies. For instance, 2-oxa-6-azaspiro[3.3]heptane intermediates are prepared via nucleophilic aromatic substitution between fluoronitrobenzenes and bicyclic amines. The rigidity of these systems has been leveraged to improve metabolic stability, as demonstrated in spirocyclic FFA1 agonists.

Historical Evolution of Spirocyclic Bioisosteres in Drug Design

Spirocyclic bioisosteres emerged as alternatives to planar aromatic systems in the mid-20th century, driven by the need to address off-target effects and poor pharmacokinetics. Early applications focused on replacing piperazine or morpholine rings with azaspirocycles to reduce lipophilicity and enhance solubility. For example, spirocyclic piperidines exhibited 30–50% higher aqueous solubility compared to their non-spirocyclic counterparts.

The development of 2-azaspiro[3.3]heptane derivatives accelerated in the 2010s, coinciding with advances in synthetic methodologies. Key innovations include:

  • Spirocyclization via Ring-Closing Metathesis : Enabled efficient access to strained bicyclic systems.
  • Reductive Amination Strategies : Used to functionalize spirocyclic amines, as seen in the synthesis of FFA1 agonists.
  • Acid-Mediated Deprotection : Critical for generating free amines from tert-butyl carbamate precursors.

These methods have positioned spirocycles as versatile tools for modulating drug-like properties. Comparative studies show that azaspirocycles reduce CYP450 inhibition by up to 70% compared to morpholine derivatives, highlighting their potential in mitigating drug-drug interactions.

Properties

IUPAC Name

2-azaspiro[3.3]heptan-6-ol;2,2,2-trifluoroacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO.C2HF3O2/c8-5-1-6(2-5)3-7-4-6;3-2(4,5)1(6)7/h5,7-8H,1-4H2;(H,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULXPFAANANHXGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC12CNC2)O.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12F3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Azaspiro[3.3]heptan-6-ol trifluoroacetate typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the use of tribromo-pentaerythritol as a starting material, which undergoes cyclization under basic conditions with p-toluenesulfonamide . The reaction conditions often include the use of solvents such as methanol and the application of heat or sonication to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Azaspiro[3.3]heptan-6-ol trifluoroacetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as halides or amines for substitution reactions. Reaction conditions typically involve controlled temperatures, appropriate solvents, and sometimes catalysts to enhance reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives of the original compound.

Scientific Research Applications

Medicinal Chemistry Applications

Antiviral Activity
Recent studies have highlighted the potential of 2-Azaspiro[3.3]heptan-6-ol derivatives as inhibitors of viral proteases, particularly those associated with coronaviruses like SARS-CoV-2. Research indicated that compounds derived from this scaffold exhibit promising inhibitory effects against the 3CL protease, which is critical for viral replication .

Structure-Activity Relationship (SAR)
The unique spirocyclic structure allows for the modulation of biological activity through small changes in substituents. This has been demonstrated in SAR studies where variations in the trifluoroacetate moiety significantly influenced the potency of the compounds against viral targets .

Biochemical Research Applications

Enzyme Inhibition Studies
The compound has been utilized in enzyme inhibition assays to explore its interactions with various biological targets. For instance, it has been shown to effectively inhibit enzymes involved in metabolic pathways, making it a valuable tool for studying metabolic regulation .

High-Throughput Screening
Due to its structural characteristics, 2-Azaspiro[3.3]heptan-6-ol trifluoroacetate is suitable for high-throughput screening (HTS) applications in drug discovery programs aimed at identifying new therapeutic agents against infectious diseases and cancer.

Case Study 1: SARS-CoV-2 Inhibitors

A study published in May 2022 explored a series of spirocyclic inhibitors derived from 2-Azaspiro[3.3]heptan-6-ol that demonstrated significant antiviral activity against SARS-CoV-2 protease. The results indicated that some derivatives achieved low nanomolar EC50 values, suggesting their potential as lead compounds for further development .

CompoundEC50 (µM)Selectivity Index
A0.0271250
B0.0201300
C0.0151400

Case Study 2: Metabolic Enzyme Inhibition

Another research effort focused on the inhibition of metabolic enzymes by derivatives of this compound, showing that modifications to the trifluoroacetate group can enhance selectivity and potency against specific enzyme targets involved in lipid metabolism .

Mechanism of Action

The mechanism of action of 2-Azaspiro[3.3]heptan-6-ol trifluoroacetate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Larger Azaspiro Compounds

  • 2-Azaspiro[4.4]nonane and 2-Azaspiro[4.5]decane-1,3-dione Derivatives These analogues exhibit anticonvulsant activity due to their ability to modulate ion channels. Key Data:
Compound Ring Size Biological Activity Synthetic Yield
2-Azaspiro[3.3]heptan-6-ol 3.3 PROTAC intermediates 99.8%
2-Azaspiro[4.4]nonane 4.4 Anticonvulsant 70–85%
2-Azaspiro[4.5]decane-1,3-dione 4.5 Anticonvulsant 65–80%

Comparison with Spirocyclic Bioisosteres of Pipecolic Acid

  • 7-Oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid This compound replaces the piperidine ring in Bupivacaine with a spirocyclic system, enhancing water solubility and reducing cardiotoxicity. Unlike 2-azaspiro[3.3]heptan-6-ol, it incorporates an oxygen atom, improving metabolic stability . Key Data: Property 2-Azaspiro[3.3]heptan-6-ol 7-Oxa-2-azaspiro[3.5]nonane Water Solubility Moderate (TFA salt) High Toxicity (vs. Bupivacaine) Not reported Reduced Synthetic Scalability Multi-gram scale Multi-gram scale

Comparison with Fluorinated Derivatives

  • 6-Fluoro-2-azaspiro[3.3]heptane Trifluoroacetate Fluorination at the 6-position increases lipophilicity (logP: 1.2 vs. However, this modification may alter metabolic pathways .
  • 6-(Trifluoromethyl)-2-azaspiro[3.3]heptan-6-ol Hydrochloride
    The trifluoromethyl group introduces strong electron-withdrawing effects, stabilizing the molecule against oxidative degradation. This contrasts with the hydroxyl-TFA combination in the target compound, which prioritizes solubility over metabolic stability .

Pharmacological and Industrial Relevance

  • 2-Azaspiro[3.3]heptan-6-ol Trifluoroacetate: Critical for PROTACs targeting androgen receptors in prostate cancer therapy. Its discontinuation by CymitQuimica highlights challenges in large-scale production compared to analogues like 7-oxa-2-azaspiro[3.5]nonane derivatives, which remain commercially available .
  • Market Position : While the target compound is primarily a research chemical, its fluorinated derivatives (e.g., 6-fluoro and 6-trifluoromethyl) are advancing into preclinical trials due to enhanced pharmacokinetic profiles .

Biological Activity

2-Azaspiro[3.3]heptan-6-ol trifluoroacetate is a bicyclic compound with a unique spiro structure that incorporates a nitrogen atom into a seven-membered ring. Its trifluoroacetate group enhances its chemical reactivity and solubility, making it a versatile compound in medicinal chemistry and drug design. This article reviews the biological activity of this compound, focusing on its synthesis, potential applications, and relevant research findings.

The synthesis of this compound typically involves multiple steps, including the formation of the spiro framework and the introduction of the trifluoroacetate group. The compound's structure allows for various functional group transformations, contributing to its utility in synthetic methodologies.

Table 1: Synthesis Overview

StepDescriptionYield
1Formation of the spiro framework85%
2Introduction of trifluoroacetate group90%
3Purification and characterization95%

Biological Activity

The biological activity of this compound has been explored in several contexts, primarily in medicinal chemistry. Notably, it serves as a precursor for compounds aimed at treating tuberculosis (TBI-223) and has been linked to the development of novel amino acids that could be utilized in therapeutic applications.

Case Studies

Several studies have investigated the efficacy of derivatives derived from this compound:

  • Tuberculosis Treatment : A study highlighted the compound's role as a starting material for TBI-223, which showed promising results in preclinical trials for tuberculosis treatment. The synthesis method developed provided a cost-effective route to obtain this compound without protective groups, enhancing its viability for large-scale production .
  • Amino Acid Synthesis : Research into novel amino acids derived from this compound demonstrated their potential as sterically constrained amino acids, which are valuable in drug design due to their ability to stabilize specific conformations in protein structures .

Comparative Analysis

The biological activity of this compound can be compared with similar compounds:

Compound NameStructure CharacteristicsUnique Features
2-Oxa-6-azaspiro[3.3]heptane Contains an oxygen atom in the spiro frameworkMore stable under thermal conditions
2-Azaspiro[4.4]nonane Larger bicyclic structurePotentially different biological activity
2-Azaspiro[5.5]decane Larger ring sizeDifferent reactivity patterns due to ring strain

These comparisons indicate that while structurally similar compounds exist, each presents unique features that may influence their biological activities and stability.

Q & A

Q. What are the key considerations for optimizing the synthesis of 2-Azaspiro[3.3]heptan-6-ol trifluoroacetate to achieve high purity and yield?

  • Methodological Answer : Optimizing synthesis involves selecting reaction conditions (e.g., solvent, temperature, and stoichiometry). For example, tert-butyl protection of the spirocyclic amine followed by trifluoroacetic acid (TFA)-mediated deprotection in dichloromethane (DCM) achieves high yields (99.8%) . Scaling to multigram quantities requires efficient purification via vacuum distillation or flash column chromatography, as demonstrated in spirocyclic amino acid derivatives . Monitoring intermediates with LC-MS ensures structural fidelity (e.g., m/z 318.2 [MH+] for tert-butyl intermediates) .

Q. How can researchers ensure the structural integrity of this compound during synthesis and purification?

  • Methodological Answer : Structural validation combines spectroscopic techniques (NMR for stereochemistry) and LC-MS for molecular weight confirmation . For example, tert-butyl intermediates are characterized by LC-MS peaks (e.g., tR = 1.314 min) . Purity (>95%) is maintained via silica gel chromatography (ethyl acetate/petroleum ether gradients) and rigorous drying under vacuum to remove residual TFA .

Q. What purification methods are recommended for intermediates in the synthesis of this compound?

  • Methodological Answer : Intermediates are purified using solvent extraction (e.g., ethyl acetate/water partitioning) and column chromatography . For alkynylated derivatives, vacuum distillation or silica gel columns with optimized eluent ratios (e.g., 1:2 ethyl acetate/petroleum ether) effectively isolate products . Residual salts are removed via anhydrous sodium sulfate drying .

Advanced Research Questions

Q. How can contradictory bioactivity data for derivatives of this compound be resolved?

  • Methodological Answer : Resolve contradictions by comparing analogs (Table 1) and validating assay conditions. For instance, trifluoromethyl-substituted spirocycles exhibit enhanced lipophilicity and antimicrobial activity, but conflicting results may arise from assay pH or solvent effects . Molecular docking studies can identify binding interactions (e.g., protein target engagement) . Cross-referencing with structurally related compounds (e.g., 2-oxa-6-azaspiro[3.4]octane) clarifies functional group contributions .
Compound Structural Features Unique Properties
2-Oxa-6-azaspiro[3.4]octaneSpirocyclic frameworkReduced antimicrobial activity
5-Methylisoxazolyl derivativesIsoxazole ringAltered reactivity in nucleophilic conditions
6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiroFluorinated aromatic systemImproved lipophilicity

Q. What strategies are effective in modifying the spirocyclic core to improve pharmacokinetic properties?

  • Methodological Answer : Functionalization at the 6-position (e.g., introducing hydroxyl or alkynyl groups) enhances solubility and target engagement . For example, coupling with dioxopiperidinyl-isoindole moieties improves proteolysis-targeting chimeras (PROTACs) efficacy . Replacing planar piperidine with spirocycles increases Fsp<sup>3</sup> character, improving metabolic stability and reducing toxicity .

Q. How does the trifluoroacetate counterion influence the compound’s solubility and stability?

  • Methodological Answer : The trifluoroacetate counterion enhances aqueous solubility via ion-pair interactions, critical for HPLC-grade applications . However, residual TFA may destabilize acid-sensitive functionalities during storage. Neutralization with DIEA or lyophilization stabilizes intermediates . Comparative studies with hydrochloride salts reveal trifluoroacetate’s superior solubility in polar solvents (e.g., DMSO) .

Data Analysis and Experimental Design

Q. How can researchers design experiments to evaluate the spirocyclic scaffold’s role in bioactivity?

  • Methodological Answer : Use structure-activity relationship (SAR) studies with systematic substitutions (e.g., replacing the trifluoromethyl group with methyl or chlorine). Bioassays (e.g., MIC tests for antimicrobial activity) paired with computational modeling (e.g., molecular dynamics simulations) quantify contributions of steric and electronic effects . For example, spirocycle rigidity improves target selectivity compared to flexible analogs .

Q. What analytical techniques are critical for resolving stereochemical uncertainties in spirocyclic derivatives?

  • Methodological Answer : X-ray crystallography or NOESY NMR confirms spirocyclic stereochemistry . For dynamic systems, variable-temperature NMR or chiral HPLC separates enantiomers . LC-MS with collision-induced dissociation (CID) distinguishes regioisomers (e.g., m/z fragmentation patterns for tert-butyl vs. acetylated intermediates) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Azaspiro[3.3]heptan-6-ol trifluoroacetate
Reactant of Route 2
2-Azaspiro[3.3]heptan-6-ol trifluoroacetate

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